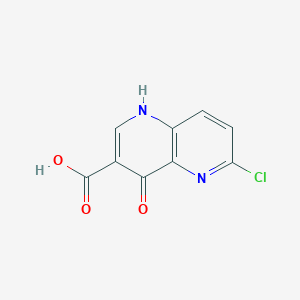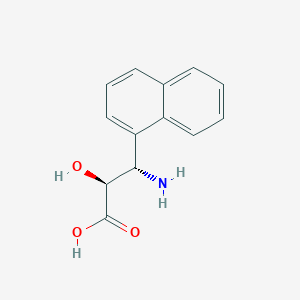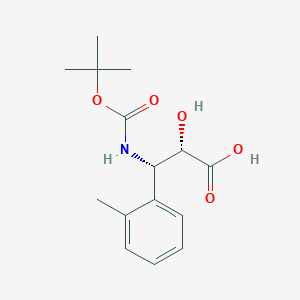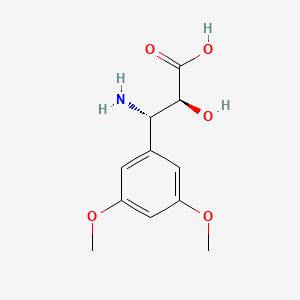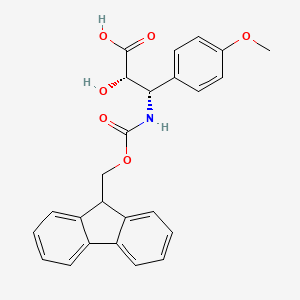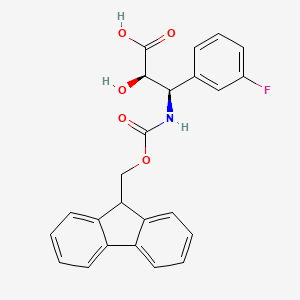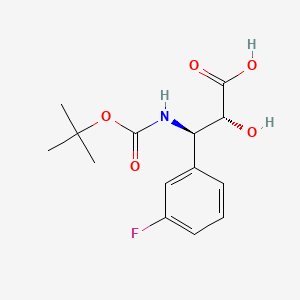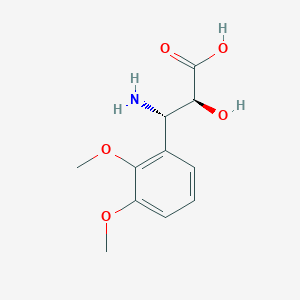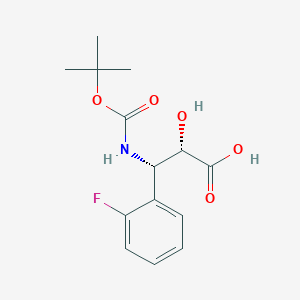
7-(Chloromethyl)quinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
7-Chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, an intermediate in the synthesis of various quinoline derivatives, demonstrates significant anticancer activity. Microwave synthesis methods offer high yields and short reaction times, making them advantageous. The synthesized compounds, including those derived from 7-(Chloromethyl)quinoline, exhibit potent activity against various carcinoma cell lines, suggesting their potential as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).
Diverse Pharmacological Profiles
The structure of 7-chloro-4-(piperazin-1-yl)quinoline is crucial in medicinal chemistry, exhibiting a wide range of pharmacological profiles. This includes applications as antimalarial, antiparasitic, anti-HIV, antidiabetic, and anticancer agents, among others. This review highlights the comprehensive range of compounds with this core structure and their various pharmacological activities (A. El-Azzouny, M. Aboul-Enein, & Mohamed Farouk Hamissa, 2020).
Interaction with DNA
Research on the interaction of chloroquine, a derivative of 7-(Chloromethyl)quinoline, with deoxyribonucleic acid (DNA) suggests a mechanism by which these compounds might affect cellular processes in parasites. This interaction is pivotal in understanding how these compounds inhibit enzymic depolymerization of DNA, reduce its bacterial transforming ability, and interfere with DNA-dependent cellular processes. Such insights are crucial for studying DNA-dependent mechanisms in various biological systems (S. Cohen & K. L. Yielding, 1965).
Bioimaging Applications
7-Aminoquinolines, synthesized using a catalyst-free process, exhibit strong intramolecular charge-transfer fluorescence. Some derivatives specifically target the Golgi apparatus in various cell lines, demonstrating their potential as low-cost bioimaging probes. These compounds provide new insights into developing Golgi-localized probes for cell imaging (Jiahui Chen et al., 2019).
Mécanisme D'action
- Antimalarial Activity : Quinoline derivatives, including chloroquine, have been used to treat malaria for decades .
- Autoimmune Diseases : Chloroquine analogs have been investigated for treating autoimmune conditions like lupus erythematosus and rheumatoid arthritis .
- Antiviral Properties : Research suggests that chloroquine exhibits antiviral effects against various viruses .
Safety and Hazards
Propriétés
IUPAC Name |
7-(chloromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTNYGWHNOXGHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CCl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556834 | |
| Record name | 7-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Chloromethyl)quinoline | |
CAS RN |
97850-40-3 | |
| Record name | 7-(Chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



